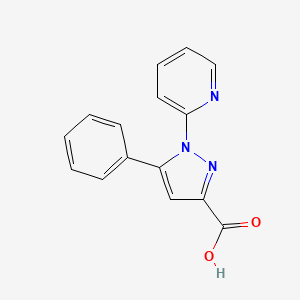

5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-phenyl-1-pyridin-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)12-10-13(11-6-2-1-3-7-11)18(17-12)14-8-4-5-9-16-14/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSCSNRWOVXRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Application Scientist's Guide to the Physicochemical Properties of Novel Pyrazole Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic handles have made it a focal point for the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Notable blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (anticancer) feature this robust heterocyclic core, underscoring its pharmacological importance.[2][3]

When functionalized with a carboxylic acid, the pyrazole scaffold gains a critical pharmacophore that can engage in potent hydrogen bonding interactions with biological targets. However, the journey from a promising hit compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties—governing a molecule's absorption, distribution, metabolism, and excretion (ADME)—are the silent determinants of clinical success.[6][7] A molecule with exceptional potency in vitro can fail spectacularly in vivo if it cannot reach its target in sufficient concentration or persists for an adequate duration.

This guide provides an in-depth exploration of the essential physicochemical properties of novel pyrazole carboxylic acid derivatives. Moving beyond mere data reporting, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical interplay between these foundational properties and a compound's ultimate drug-like potential.

The Interplay of Ionization (pKa) and Molecular Behavior

The ionization state of a molecule is paramount as it dictates solubility, membrane permeability, and the nature of its interaction with protein targets. For a pyrazole carboxylic acid derivative, two key ionization events must be considered: the acidic dissociation of the carboxylic acid proton and the potential protonation of the pyrazole ring's nitrogen atoms.

The carboxylic acid group typically exhibits a pKa in the range of 3 to 5, meaning it will be predominantly deprotonated and negatively charged at physiological pH (~7.4).[8] This anionic form is crucial for aqueous solubility and forming ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding pocket. Conversely, the pyrazole ring itself is a weak base. The pyridine-like nitrogen can be protonated under acidic conditions, though its pKa is generally low. The specific pKa values are highly sensitive to the electronic effects of substituents on the ring.[9]

Causality in Method Selection: Why Spectrophotometry?

While potentiometric titration is a gold standard, UV-Vis spectrophotometry offers a high-throughput and sensitive method for pKa determination, provided the molecule possesses a chromophore whose absorbance spectrum changes between the protonated and deprotonated states—a common feature in aromatic heterocycles like pyrazoles.[8] The method relies on the principle that the distinct electronic environments of the ionized and neutral species lead to different absorbance profiles. By monitoring this change across a range of pH values, one can accurately determine the pKa.

Experimental Protocol: Spectrophotometric pKa Determination

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in a suitable organic solvent (e.g., DMSO, Methanol). The choice of solvent is critical to ensure solubility before dilution into aqueous buffers.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffer components themselves do not absorb significantly in the analytical wavelength range.

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration typically in the 10-50 µM range. The final organic solvent concentration should be kept low (<1%) to minimize its effect on the apparent pKa.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 220-450 nm) for each sample at a constant temperature (25°C or 37°C).

-

Data Analysis: Identify wavelengths where the absorbance difference between the fully protonated and deprotonated species is maximal.[8] Plot absorbance at these wavelengths against pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the pKa value. Modern plate readers often have built-in software for this analysis.

Lipophilicity (LogP/LogD): The Key to Cellular Access

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities.[7][10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species. However, for ionizable molecules like carboxylic acids, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

For pyrazole carboxylic acids, the LogD at pH 7.4 will be significantly lower than the LogP because the deprotonated, charged carboxylate is much more hydrophilic than the neutral carboxylic acid. Optimizing lipophilicity is a balancing act: too low, and the compound may not cross cell membranes to reach an intracellular target; too high, and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[11]

Workflow: From Synthesis to Drug-Likeness Assessment

The following diagram illustrates a typical workflow for assessing the core physicochemical properties of a newly synthesized pyrazole derivative, leading to an initial evaluation of its drug-likeness.

Caption: Experimental workflow for physicochemical characterization.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability for orally administered drugs.[6] For pyrazole carboxylic acids, solubility is heavily pH-dependent. At low pH, where the carboxylic acid is protonated and neutral, solubility is typically low. As the pH increases above the pKa, the compound ionizes to the more soluble carboxylate salt.

Data Presentation: Profiling Novel Derivatives

To guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, it is essential to summarize data in a clear, comparative format.

| Compound ID | R1-Substituent | MW ( g/mol ) | cLogP | pKa (Acid) | Kinetic Solubility @ pH 7.4 (µM) |

| PZA-001 | -H | 202.18 | 1.85 | 4.1 | > 200 |

| PZA-002 | -Cl | 236.62 | 2.55 | 3.8 | 150 |

| PZA-003 | -CF3 | 270.17 | 2.90 | 3.5 | 95 |

| PZA-004 | -O-Ph | 294.29 | 3.60 | 4.3 | 25 |

Note: Data are hypothetical for illustrative purposes. cLogP is a calculated value.

This table clearly demonstrates the trade-off often seen in drug discovery: substituents added to improve potency (e.g., lipophilic groups like -Cl, -O-Ph) frequently decrease aqueous solubility.[11]

Solid-State Properties: Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution rate. Techniques like X-ray diffraction and thermal analysis provide invaluable insights.

-

Powder X-Ray Diffraction (PXRD): This technique reveals the crystalline or amorphous nature of the solid material. Crystalline forms are generally preferred for their stability and batch-to-batch consistency. The crystal packing of pyrazole carboxylic acids is often dominated by strong O-H···O hydrogen bonds forming carboxylic acid dimers, and N-H···N or N-H···O interactions involving the pyrazole ring.[12][13]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect polymorphic transitions, and assess thermal stability.[14] A sharp endotherm on a DSC thermogram typically indicates the melting of a crystalline solid.[15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the temperature at which the compound begins to decompose and to quantify the loss of volatiles like water (hydrates) or solvents.[15][16]

Logical Relationship: Physicochemical Properties and ADME

The fundamental properties we measure are directly linked to the in vivo behavior of a drug candidate. This relationship is central to the process of lead optimization.

Caption: Interdependence of physicochemical properties and ADME.

Evaluating Drug-Likeness: Lipinski's Rule of Five

In the early stages of discovery, it is useful to apply empirical rules to assess whether a compound has "drug-like" properties, increasing its chances of becoming a successful oral medication. The most famous of these is Lipinski's Rule of Five (Ro5).[17][18] It states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW): ≤ 500 Daltons

-

LogP: ≤ 5

-

Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

-

Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Pyrazole carboxylic acids are well-positioned to comply with these rules. The core scaffold is small, and the carboxylic acid contributes one HBD and two HBAs. Careful selection of substituents is required to keep the MW and LogP within the desired ranges.[19]

Caption: Decision tree for applying Lipinski's Rule of Five.

Conclusion

The physicochemical properties of novel pyrazole carboxylic acid derivatives are not merely data points; they are foundational pillars upon which successful drug design is built. A proactive, integrated approach to measuring and interpreting pKa, LogD, solubility, and solid-state characteristics is essential. By understanding the causal links between chemical structure, these fundamental properties, and ultimate pharmacokinetic behavior, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The pyrazole scaffold will undoubtedly continue to yield important new medicines, and their journey from the lab to the clinic will be paved by a deep and practical understanding of their physicochemical soul.

References

- [No Source Available]

- [No Source Available]

- Ebenezer O, Shapi M, Tuszynski JA.

- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). Research J. Pharm. and Tech. 15(10), 4771-4777.

- Di L, Kerns EH. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, (2009).

- Alam MJ, et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed, (2023).

- Alam MJ, et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Curr. Org. Chem. 27(13), 1133-1158.

- Rakesh KP, et al. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Med. Chem., (2023).

- Li J, et al. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Inorg. Chim. Acta, 530, 120689 (2022).

- Kerns EH, et al. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed, (2001).

- Ozen F, et al.

- Du Z, et al. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem. Rev. Lett., 8, 867-882 (2025).

- Judson R, et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, (2020).

- Ghosh S, Pramanik S, Mukherjee AK. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffr., 34(2), 143-151 (2019).

- Ghosh S, Pramanik S, Mukherjee AK. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment, (2019).

- Santa María MD, et al. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Cryst. Growth Des., 10(11), 4764-4773 (2010).

- [No Source Available]

- El-Sayed MA, et al. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed, (2009).

- [No Source Available]

- TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere.

- [No Source Available]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development.

- Jana SB, et al. Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, (2024).

- D'Andrea D, et al. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorg. Med. Chem., 22(10), 2845-2853 (2014).

- El-Naggar M, et al. In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. J. Appl. Pharm. Sci., 10(04), 071-081 (2020).

- [No Source Available]

- [No Source Available]

- Nagaraja GK, et al. Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Res. Chem. Intermed., 42, 4497-4511 (2016).

- Lipinski's rule of five. Wikipedia.

- Synthesis, computational and biological study of pyrazole derivatives.

- Al-Mokhtar MA, et al. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

- Franz RG, et al. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed, (2001).

- [No Source Available]

- Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample...

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, (2022).

- [No Source Available]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Anti-Cancer Agents in Medicinal Chemistry.

- Franz RG, et al. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC, (2001).

- [No Source Available]

- Jones AM, et al. Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. J. Med. Chem., 64(22), 16560-16586 (2021).

- [No Source Available]

- [No Source Available]

- Benet LZ, et al. BDDCS, the Rule of 5 and Drugability. PMC, (2016).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- [No Source Available]

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com, (2024).

- [No Source Available]

- [No Source Available]

- [No Source Available]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. chem.bg.ac.rs [chem.bg.ac.rs]

- 9. rroij.com [rroij.com]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. uomphysics.net [uomphysics.net]

- 15. mdpi.com [mdpi.com]

- 16. azom.com [azom.com]

- 17. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 18. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

Strategic Biological Activity Screening of Substituted Pyrazole Scaffolds: A Senior Scientist's Guide to Assay Design and Validation

Executive Summary

The 1,2-pyrazole nucleus is a privileged scaffold in medicinal chemistry, characterized by a five-membered heteroaromatic ring with two adjacent nitrogen atoms. Due to its high electron density and capacity for versatile substitution at the 1, 3, 4, and 5 positions, pyrazole derivatives exhibit1, ranging from anti-inflammatory and anticancer to antimicrobial and antiparasitic effects. As a Senior Application Scientist, I approach the biological screening of these compounds not merely as a checklist of assays, but as a rigorous, self-validating system designed to establish definitive structure-activity relationships (SAR) and eliminate false positives early in the drug discovery pipeline.

Mechanistic Rationale: Why Pyrazoles?

The pharmacological utility of pyrazoles stems from their ability to act as bioisosteres for various planar aromatic systems while offering distinct hydrogen bond donor/acceptor profiles. For instance, in the development of selective Cyclooxygenase-2 (COX-2) inhibitors, the central pyrazole ring (as seen in celecoxib) perfectly positions the crucial sulfonamide ( SO2NH2 ) or methylsulfonyl ( SO2CH3 ) pharmacophores to2. This pocket is inaccessible in COX-1 due to the presence of the bulkier Ile523 residue. Understanding this structural causality dictates our screening strategy: we must evaluate not only absolute potency but also the Selectivity Index (SI) between isoforms.

The Screening Cascade Architecture

To systematically evaluate substituted pyrazoles, we deploy a tiered screening cascade. This prevents the misallocation of resources on compounds with poor target engagement or off-target toxicity.

Biological screening cascade for substituted pyrazole derivatives from in silico to in vivo models.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies emphasize the causality behind each reagent choice and step.

Protocol A: Recombinant COX-1/COX-2 Selectivity Assay

Objective: Determine the IC50 and Selectivity Index (SI) of pyrazole derivatives. Causality Checkpoint: Recombinant enzyme assays isolate the target interaction from cellular complexities (like membrane permeability), 3.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve pyrazole derivatives in 100% DMSO to create a 10 mM stock. Crucial: Dilute the working concentrations in COX Assay Buffer such that the final DMSO concentration in the well is ≤1% . Higher DMSO concentrations will denature the recombinant enzymes, leading to false-positive inhibition.

-

Enzyme Reconstitution & Pre-incubation: Add 10 µL of recombinant human COX-2 (or COX-1) to the assay plate. Add 2 µL of heme cofactor and3. Causality: COX enzymes are bifunctional; they require heme for their peroxidase activity, which is mechanistically coupled to the cyclooxygenase activity. Failing to pre-incubate with heme results in delayed enzyme activation and erratic baseline readings.

-

Inhibitor Incubation: Add 10 µL of the diluted pyrazole inhibitor to the respective wells. Include a vehicle control (1% DMSO) and a [positive control (e.g., Celecoxib, 2 µL)[2]](). Incubate for 20 minutes at 25°C to allow for steady-state binding.

-

Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) and react for exactly 2 minutes at 37°C.

-

Detection: Quantify the prostaglandin products using an Enzyme Immunoassay (EIA) or a fluorometric probe that detects the peroxidase-mediated electron transfer.

System Validation: The assay is considered valid only if the Z'-factor is > 0.5 and the IC50 of the Celecoxib control falls within the established reference range (typically 0.04 - 0.22 µM).

Protocol B: Phenotypic Cell Viability Assay for Antiparasitic/Anticancer Pyrazoles

Objective: Evaluate the cytotoxicity of pyrazoles against4. Causality Checkpoint: Biochemical potency does not guarantee cellular efficacy. This assay validates that the pyrazole compound can cross the lipid bilayer and reach its intracellular target without causing generalized membrane lysis.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-72 hour assay. Overconfluent cells undergo contact inhibition, altering their metabolic rate and skewing IC50 calculations.

-

Treatment: After 24 hours of attachment, treat cells with serial dilutions of the pyrazole compounds (0.1 µM to 100 µM).

-

Metabolic Readout (MTT Addition): After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT via succinate dehydrogenase, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

-

Solubilization: Discard the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

System Validation: Include Benznidazole (for T. cruzi) or Doxorubicin (for cancer lines) as positive controls. Calculate the CC50 (Cytotoxic Concentration) against healthy mammalian cells (e.g., Vero cells) to establish a therapeutic window.

Quantitative Data & SAR Insights

The substitution pattern on the pyrazole ring drastically alters biological activity. For instance, modifying the 1,5-diaryl pyrazole scaffold by substituting the sulfonamide with a methylsulfonyl group, or adding halogens (Cl, Br) at the para-position, significantly enhances target affinity and selectivity.

| Compound Scaffold / Modification | Primary Target / Activity | IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Standard Control) | COX-2 Inhibition | 0.22 | 13.65 | [2] |

| Pyrazole-carboxylate (15c) | COX-2 Inhibition | 0.059 | 98.71 | [2] |

| Pyrazole-oxime (23b) | COX-2 Inhibition | 0.08 | > 100 | [3] |

| 1-aryl-1H-pyrazole-imidazoline (3j) | T. cruzi (Amastigotes) | 2.75 | N/A | [4] |

| Pyrazole-naphthalene (168) | MCF-7 Cytotoxicity | 2.78 | N/A | [1] |

Table 1: Comparative biological activity of highly optimized substituted pyrazole derivatives.

Pathway Visualization: Target Engagement

Understanding how pyrazoles disrupt pathological pathways is critical for lead optimization. Below is the mechanistic pathway of COX-2 inhibition by 1,5-diaryl pyrazoles.

Mechanism of action for pyrazole-based selective COX-2 inhibition in inflammatory pathways.

References

- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL

- Source: PMC (National Institutes of Health)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: MDPI URL

Sources

Application Note: Advanced Recrystallization Protocols for the Purification of Pyrazole Carboxylic Acids

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic principles, solvent selection matrices, and self-validating experimental workflows for the isolation of high-purity pyrazole carboxylic acids.

Introduction & Mechanistic Rationale

Pyrazole carboxylic acids (PCAs)—such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxylic acid—are ubiquitous pharmacophores in modern drug discovery and agrochemistry. They serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs) and commercial fungicides, including Isopyrazam and Sedaxane[1]. During their synthesis, which is frequently achieved via the alkaline hydrolysis of pyrazole esters[2][3], the resulting crude mixtures often contain unreacted starting materials, inorganic salts, and structurally similar regioisomers.

While column chromatography is a viable purification method at the discovery scale, recrystallization is the industry standard for process scale-up due to its cost-effectiveness, scalability, and superior ability to reject regioisomeric impurities[4][5]. However, the purification of PCAs presents unique thermodynamic challenges. The presence of both strong hydrogen-bond donors (pyrazole N-H) and acceptors (carbonyl oxygen, pyrazole sp2 nitrogen) leads to robust intermolecular dimeric networks. This often results in poor solubility in non-polar solvents and a high propensity for the material to "oil out" (undergo liquid-liquid phase separation) rather than form a crystalline solid[6].

Thermodynamic Principles & Solvent Selection

The success of PCA recrystallization hinges on disrupting these robust hydrogen-bonded networks. The solvent system must balance the kinetic disruption of dimers at elevated temperatures with a steep thermodynamic solubility curve that promotes high-yield precipitation upon cooling.

The American Chemical Society Green Chemistry Institute notes that >70% of pharmaceutical processing waste is solvent-related, making optimal solvent selection a critical environmental and economic priority[7]. Relying on trial-and-error can lead to suboptimal yields. Instead, a holistic approach utilizing dielectric constants and solvent/anti-solvent pairing is recommended[8][9].

For antisolvent crystallization, the solute must be highly soluble in the primary polar solvent and poorly soluble in the miscible antisolvent, driving supersaturation upon addition[6]. Ethanol and aqueous alcohol mixtures are highly effective for the recrystallization of pyrazole-4-carboxylic acid derivatives[2][10], while isopropyl ether is frequently utilized to reject lipophilic impurities[11].

Table 1: Physicochemical Properties of Common Solvents for PCA Recrystallization

| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Role in PCA Recrystallization | Suitability / Notes |

| Ethanol (Absolute) | 78.4 | 24.5 | Primary Solvent | Excellent for 1H-pyrazole-4-carboxylic acids; forms strong H-bonds to dissolve crude[2][3]. |

| Methanol / Water | 65.0 / 100.0 | 32.7 / 80.1 | Solvent / Anti-solvent | High yield recovery; water drives supersaturation during cooling[10]. |

| Ethyl Acetate | 77.1 | 6.0 | Primary Solvent | Good for highly substituted, lipophilic PCAs; easy to dry[1]. |

| Isopropyl Ether | 68.5 | 3.9 | Anti-solvent / Wash | Used to wash the final wet cake or as a primary solvent for specific derivatives[11]. |

Experimental Workflow

The following diagram illustrates the logical progression of the recrystallization process, emphasizing the critical control points required to maintain thermodynamic control.

Workflow for the recrystallization of pyrazole carboxylic acids.

Detailed Step-by-Step Protocol

This protocol outlines a self-validating, highly reproducible method for the recrystallization of a generic pyrazole-4-carboxylic acid using an Ethanol/Water solvent system.

Materials Required:

-

Crude Pyrazole-4-carboxylic acid (10.0 g)

-

Absolute Ethanol (Primary Solvent)

-

Deionized Water (Anti-solvent)

-

Seed crystals (Pure PCA, ~10 mg)

Step 1: Dissolution and Dimer Disruption

-

Transfer 10.0 g of crude PCA into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add 50 mL of absolute ethanol. Heat the suspension to a gentle reflux (approx. 75-78 °C) using an oil bath.

-

Causality & Observation: The thermal energy and the protic nature of ethanol disrupt the PCA hydrogen-bonded dimers. If the solution remains cloudy after 15 minutes at reflux, add ethanol in 5 mL increments until complete dissolution is achieved.

Step 2: Hot Filtration

-

Pre-heat a glass funnel and fluted filter paper (or a jacketed sintered glass funnel) to prevent premature crystallization.

-

Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

-

Causality: This step removes insoluble inorganic salts (often remnants of basic hydrolysis) and mechanical impurities that could act as heterogeneous nucleation sites for unwanted polymorphs or impurities.

Step 3: Anti-Solvent Addition and Controlled Cooling

-

While maintaining the filtrate at 60-70 °C, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

-

Add a few drops of ethanol until the solution just turns clear again.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature at a rate of ~0.5 °C/min.

-

Causality & Self-Validation: Slow cooling ensures the system remains in the metastable zone, promoting the growth of large, pure crystals rather than rapid precipitation (which traps impurities). If the solution "oils out" (forms a separate liquid phase), reheat until clear, add 5 mL of ethanol, and resume cooling. Introduce seed crystals at ~45 °C to bypass the nucleation energy barrier and enforce crystallization of the desired polymorph[6].

Step 4: Isolation and Washing

-

Once the mixture reaches room temperature, further cool it in an ice-water bath (0-5 °C) for 1 hour to maximize yield.

-

Collect the crystalline solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:3 v/v) followed by 10 mL of cold isopropyl ether[11].

-

Causality: The cold wash displaces the impurity-laden mother liquor without dissolving the purified product. Isopropyl ether facilitates rapid drying and rejects lipophilic byproducts.

Step 5: Drying and Quality Control

-

Transfer the solid to a vacuum desiccator or vacuum oven set to 45 °C. Dry to a constant weight (typically 12-24 hours).

-

Self-Validation: Verify purity via HPLC (target >99.0% AUC) and confirm the melting point against literature values. A sharp melting point range (<2 °C) indicates high crystalline purity and the absence of trapped solvent.

Troubleshooting & Optimization

-

Oiling Out (Liquid-Liquid Phase Separation): PCAs with flexible alkyl substituents often oil out instead of crystallizing. Solution: Adjust the solvent/anti-solvent ratio to increase the solubility of the oil, or lower the cooling rate. Seeding the solution just above the cloud point is the most effective preventative measure[6].

-

Co-crystallization of Regioisomers: If 3-substituted and 5-substituted isomers co-crystallize, thermodynamic control via cooling is insufficient. Solution: Switch to a solvent system with stronger differential solubility, such as Ethyl Acetate/Cyclohexane, or perform a preliminary salt-break using an amine base to exploit pKa differences before proceeding to recrystallization.

References

- BenchChem.

- Fickelscherer, R. J., et al. "Effective solvent system selection in the recrystallization purification of pharmaceutical products.

- Li, G.-C., et al. "1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid." nih.gov.

- SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." scispace.com.

- ACS Green Chemistry Institute. "Toward a More Holistic Framework for Solvent Selection." acs.org.

- Hosokawa, K., et al. "Prediction of solvents suitable for crystallization of small organic molecules." nih.gov.

- MDPI. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." mdpi.com.

- QuickCompany. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid." quickcompany.in.

- Li, G.-C., et al. "1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid." iucr.org.

- Google Patents. "US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present." google.com.

- Google Patents.

Sources

- 1. US9139507B2 - Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]

- 2. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of solvents suitable for crystallization of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

Application Note: In Vitro Cytotoxicity Profiling of Novel Pyrazole Derivatives

Introduction & Scientific Rationale

Pyrazole derivatives—highly versatile five-membered heterocyclic compounds—have emerged as privileged scaffolds in oncology and antimicrobial drug discovery. Their unique structural geometry allows them to interact with diverse biological targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and tubulin[1][2]. Evaluating the in vitro cytotoxicity of these novel compounds is a critical first step in the hit-to-lead optimization phase of drug development.

While the ISO 10993-5 standard provides a rigorous regulatory framework for assessing the general biocompatibility of medical devices (defining cytotoxicity as a >30% reduction in cell viability)[3][4], the pharmacological screening of pyrazole-based small molecules requires a more granular, dose-response approach to determine the half-maximal inhibitory concentration (IC50).

This application note details a dual-assay protocol utilizing both the colorimetric MTT assay (measuring metabolic activity)[1][5] and the luminescent CellTiter-Glo® 2.0 assay (quantifying intracellular ATP)[6]. Employing these orthogonal methods creates a self-validating experimental system, mitigating assay-specific artifacts such as compound autofluorescence or metabolic uncoupling.

Mechanistic Causality: How Pyrazole Compounds Induce Cytotoxicity

The therapeutic efficacy of pyrazoles stems from their ability to act as ATP-competitive inhibitors of kinases or as disruptors of microtubule dynamics[2][7]. This targeted inhibition disrupts critical cellular signaling pathways, leading to cell cycle arrest and subsequent caspase-dependent apoptosis[8]. Understanding this mechanism is vital, as it dictates the optimal incubation time (typically 48–72 hours) required for the compounds to exert their full phenotypic effect before viability is measured.

Signaling pathways mediating pyrazole-induced cytotoxicity via kinase/tubulin inhibition.

Experimental Design & Self-Validating Principles

-

Cell Line Selection: Use a panel of relevant cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) alongside a non-tumorigenic control (e.g., HEK-293 or NIH/3T3 fibroblasts) to assess the therapeutic index and selectivity of the compounds[7][8].

-

Solvent Controls: Pyrazole derivatives are often highly lipophilic and require Dimethyl Sulfoxide (DMSO) for complete solubilization. The final DMSO concentration in the culture medium must not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity[5].

-

Orthogonal Readouts:

-

MTT Assay: Relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan[9]. While cost-effective, it can be skewed if a pyrazole compound alters mitochondrial metabolism without causing immediate cell death.

-

CellTiter-Glo 2.0: Measures intracellular ATP via a thermostable luciferase reaction. ATP is tightly regulated and rapidly depleted upon cell death, providing a highly sensitive, homogeneous "add-mix-measure" readout that validates the metabolic data[6][10].

-

Step-by-Step Methodologies

Parallel workflow for MTT and CellTiter-Glo 2.0 in vitro cytotoxicity assays.

Phase 1: Cell Seeding and Compound Treatment

-

Harvest & Seed: Harvest cells in the logarithmic growth phase using Trypsin-EDTA. Seed cells into 96-well flat-bottom microplates at an optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete growth medium (e.g., DMEM supplemented with 10% FBS)[5][8].

-

Causality: Proper seeding density ensures cells remain in the exponential growth phase throughout the 48–72 hour assay window, preventing contact inhibition artifacts which can artificially lower metabolic rates.

-

-

Incubation: Incubate plates overnight (18–24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery from trypsinization stress[9].

-

Compound Preparation: Prepare a 10 mM stock solution of the novel pyrazole derivative in 100% DMSO. Perform serial dilutions (e.g., 100 µM to 0.1 µM) in complete culture medium[5].

-

Treatment: Aspirate the old medium and gently add 100 µL of the compound-containing medium to the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin or Cisplatin)[1][11].

-

Exposure: Incubate the treated plates for 48 to 72 hours[11][12].

Phase 2A: MTT Assay Protocol (Metabolic Readout)

-

Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well containing the 100 µL of culture medium[5][11].

-

Incubation: Incubate the plates in the dark at 37°C for 2 to 4 hours. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals[9][12].

-

Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of solubilization buffer (e.g., 100% DMSO or acidified isopropanol) to each well[9][12].

-

Measurement: Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris noise) using a microplate reader[9].

Phase 2B: CellTiter-Glo 2.0 Assay Protocol (ATP Readout)

-

Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[13][14].

-

Causality: Temperature gradients across the plate can cause uneven luciferase enzymatic activity, leading to edge effects and a high Coefficient of Variation (CV) between replicates.

-

-

Reagent Addition: Add 100 µL of the single, ready-to-use CellTiter-Glo 2.0 Reagent directly to the 100 µL of culture medium in each well[6].

-

Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[13][14].

-

Measurement: Record the "glow-type" luminescence using a luminometer. The extended half-life of the signal (>5 hours) provides flexibility for batch processing of multiple plates without signal degradation[10][15].

Data Analysis and Quantitative Presentation

Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Control Cells) × 100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 values.

Table 1: Representative Cytotoxicity Data (IC50) of Novel Pyrazole Derivatives Data synthesized from recent pharmacological screenings of pyrazole analogs to illustrate expected assay outputs[1][2][7][11].

| Compound Class | Specific Derivative | Tested Cell Line | Assay Method | IC50 Value (µM) | Mechanism / Target |

| Pyrazole Oxime | CF-6 | A-549 (Lung) | MTT | 12.5 ± 1.1 | Unknown / General Cytotoxic |

| Diphenyl Pyrazole | L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 | Apoptosis Induction |

| Indolo-Pyrazole | Compound 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 ± 0.2 | Tubulin Polymerization Inhibition |

| Pyrazole-Oxadiazole | PO3 | NIH/3T3 (Fibroblast) | CellTiter-Glo | > 500 (Non-toxic) | DprE1 Inhibition (Anti-tubercular) |

| Standard Control | Doxorubicin | A-549 (Lung) | MTT | 0.3 ± 0.05 | DNA Intercalation / Topo II |

Conclusion

The evaluation of novel pyrazole compounds requires strict adherence to standardized protocols. By employing both MTT and CellTiter-Glo 2.0 assays, researchers can confidently differentiate between true cytotoxic agents and compounds that merely induce transient metabolic dormancy. Always ensure that solvent concentrations are tightly controlled and that plate layouts are randomized to prevent edge effects, thereby upholding the integrity of the hit-to-lead development pipeline.

References

-

Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. NIH / PMC. Available at:[Link]

-

ISO 10993-5 Cytotoxicity Test - in vitro. RISE. Available at:[Link]

-

Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology. Available at:[Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. NIH / PMC. Available at:[Link]

-

CellTiter-Glo® 2.0 Cell Viability Assay. Promega. Available at:[Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. NIH / PMC. Available at:[Link]

-

Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach. RSC Publishing. Available at:[Link]

-

CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega. Available at:[Link]

-

Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. Available at:[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]

- 7. Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00902B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ch.promega.com [ch.promega.com]

- 14. promega.co.jp [promega.co.jp]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

Experimental setup for scaling up the synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 1,5-diarylpyrazole-3-carboxylic acids is a cornerstone in the development of numerous bioactive pharmaceutical ingredients. Scaling up the synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid presents unique challenges, primarily centered around regioselectivity control and the management of highly exothermic cyclocondensation steps[1].

This guide outlines a robust, three-step linear sequence designed for kilogram-scale production. The route avoids hazardous diazo intermediates and relies on self-validating analytical checkpoints to ensure batch-to-batch reproducibility.

Regioselectivity Logic (E-E-A-T)

The critical step in this synthesis is the cyclocondensation of ethyl 2,4-dioxo-4-phenylbutanoate with 2-hydrazinopyridine[2]. The formation of the 1,5-diaryl isomer (over the 1,3-diaryl isomer) is governed by the differential electrophilicity of the diketoester and the differential nucleophilicity of the hydrazine derivative[3].

-

Electrophilicity: The C2 carbonyl (adjacent to the ester) is significantly more electrophilic than the C4 carbonyl (adjacent to the phenyl group) due to the electron-withdrawing nature of the ester moiety.

-

Nucleophilicity: The terminal −NH2 of 2-hydrazinopyridine is more nucleophilic and less sterically hindered than the internal −NH− group.

Consequently, the terminal −NH2 preferentially attacks the C2 carbonyl to form a hydrazone intermediate, followed by the internal −NH− attacking the C4 carbonyl to close the ring, definitively yielding the 1,5-isomer.

Caption: Mechanistic pathway ensuring 1,5-diarylpyrazole regioselectivity.

Process Safety & Scale-Up Considerations

Transitioning from bench-scale (grams) to pilot-scale (kilograms) requires strict engineering controls, particularly during the addition of the hydrazine derivative.

-

Exotherm Management: Hydrazine condensation reactions are notoriously exothermic and pose a severe risk of thermal runaway if unmitigated[4]. During scale-up, adequate temperature control requires extended addition times (often >12 hours at the pilot scale) and robust jacket cooling[5].

-

Solvent Selection: Glacial acetic acid is utilized as the solvent for the cyclocondensation step. It acts as both a solvent and an acid catalyst, promoting the dehydration step of the ring closure while providing sufficient thermal mass to absorb the initial heat of reaction[2].

-

Precipitation Dynamics: The final hydrolysis step relies on a pH-driven precipitation. Rapid acidification can lead to oiling out or the trapping of inorganic salts. A controlled, slow acidification to pH 2.0 ensures the formation of highly pure, filterable crystals[6].

Caption: Process workflow for pyrazole-3-carboxylic acid synthesis.

Quantitative Scale-Up Metrics

The following table summarizes the performance of the optimized protocol across three different scales. Note that while the yield of Step 2 slightly decreases at the 1 kg scale due to the extended thermal exposure required for exotherm management, the overall purity of the final product increases due to improved crystallization kinetics in larger vessels.

| Scale | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) | Final Purity (HPLC, %) |

| 10 g | 88.5 | 85.2 | 92.0 | 69.3 | >99.0 |

| 100 g | 86.1 | 82.8 | 94.5 | 67.4 | >99.2 |

| 1 kg | 85.0 | 80.5 | 95.1 | 65.1 | >99.5 |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Objective: Form the β-dicarbonyl intermediate via Claisen condensation.

-

Preparation: In a jacketed reactor flushed with N2 , charge absolute ethanol (5 L/kg of starting material) and sodium ethoxide (1.1 equiv). Cool the mixture to 0 °C.

-

Addition: Prepare a mixture of acetophenone (1.0 equiv) and diethyl oxalate (1.1 equiv). Add this mixture dropwise to the reactor over 2 hours, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to 25 °C and stir for 4 hours.

-

Self-Validation Checkpoint: The solution will transition to a thick, yellow suspension indicating the formation of the sodium enolate. HPLC must confirm <2% residual acetophenone.

-

-

Work-up: Quench the reaction by slowly adding 1.5 N HCl until the pH reaches 2.0. Extract the aqueous layer with ethyl acetate (3 x 2 L/kg). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude diketoester[2].

Step 2: Regioselective Cyclocondensation

Objective: Construct the pyrazole core while managing the condensation exotherm.

-

Preparation: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equiv) in glacial acetic acid (4 L/kg) in a reactor equipped with a high-efficiency reflux condenser and robust jacket cooling.

-

Controlled Addition: Dissolve 2-hydrazinopyridine (1.05 equiv) in glacial acetic acid (1 L/kg). Add this solution to the reactor dropwise via an addition funnel or dosing pump.

-

Critical Safety Parameter: Maintain the internal temperature between 20–25 °C during addition. The reaction is highly exothermic; pause addition if the temperature exceeds 30 °C[4].

-

-

Cyclization: Once the addition is complete, gradually heat the reactor to reflux (approx. 118 °C) and maintain for 3 hours to drive the dehydration and aromatization[2].

-

Isolation: Cool the mixture to room temperature. Pour the mixture into crushed ice/water (10 L/kg) under vigorous stirring.

-

Self-Validation Checkpoint: A pale yellow solid will precipitate. Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry under vacuum at 50 °C.

-

Step 3: Alkaline Hydrolysis

Objective: Cleave the ethyl ester to yield the final active pharmaceutical intermediate (API) scaffold.

-

Hydrolysis: Suspend the ethyl 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate in a 1:1 mixture of THF and Ethanol (5 L/kg). Add 2.0 M aqueous NaOH (3.0 equiv).

-

Heating: Stir the mixture at 50 °C for 2 hours.

-

Self-Validation Checkpoint: The suspension will clarify into a homogeneous solution as the ester hydrolyzes into the water-soluble sodium salt. TLC or HPLC should indicate complete consumption of the starting ester[6].

-

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and Ethanol, leaving an aqueous solution.

-

Precipitation: Cool the aqueous solution to 5 °C. Slowly add 2.0 M HCl dropwise via a dosing pump while monitoring the pH.

-

Self-Validation Checkpoint: Precipitation will begin around pH 4.5. Continue addition until the pH stabilizes at 2.0.

-

-

Final Isolation: Filter the white to off-white crystalline solid. Wash with cold water and dry in a vacuum oven at 60 °C to constant weight.

Sources

Pyrazole Synthesis Technical Support Center: Troubleshooting & Optimization

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the two most notorious challenges in pyrazole chemistry: regioselectivity and reaction stalling .

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot common side reactions, optimize your workflows, and ensure your experimental protocols are self-validating.

Part 1: The Knorr Pyrazole Synthesis – Regioselectivity & Stalled Reactions

The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—is the industry standard for constructing the pyrazole core[1]. However, when using unsymmetrical substrates, the reaction is prone to forming complex mixtures of regioisomers and stalled intermediates.

Reaction pathway of the Knorr pyrazole synthesis highlighting regioselectivity control points.

Frequently Asked Questions

Q1: Why am I getting a nearly 1:1 mixture of regioisomers when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine? A: This is a classic issue of competing transition states. In standard solvents like ethanol or methanol, the energy difference for the initial nucleophilic attack at either carbonyl carbon is minimal, leading to poor kinetic control. Furthermore, standard alcohols allow for rapid equilibration. Troubleshooting: Switch to fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents are highly polar and strong hydrogen-bond donors, which activates the more electrophilic carbonyl. Simultaneously, their low nucleophilicity prevents solvent-substrate side reactions, effectively locking the reaction into the desired kinetic pathway and dramatically increasing regioselectivity[2].

Q2: My reaction stalls, and LC-MS shows a mass corresponding to[M+H2O]+ of the expected pyrazole. What is happening? A: Your reaction has stalled at the hydroxypyrazolidine intermediate[3]. The initial condensation of the hydrazine with the diketone is fast, but the subsequent dehydration to form the aromatic pyrazole ring is the rate-determining step. Under neutral pH conditions, the hydroxyl group is a poor leaving group, causing the reaction to arrest[3]. Troubleshooting: Introduce an acid catalyst (e.g., Trifluoroacetic acid or glacial acetic acid). Protonating the hydroxyl group converts it into water (an excellent leaving group), driving the aromatization forward.

Part 2: N-Alkylation of Pyrazoles – Controlling N1 vs N2

Once the pyrazole core is formed, late-stage functionalization via N-alkylation is often required. However, the tautomerization of 1H-pyrazoles makes the N1 and N2 atoms nearly equivalent nucleophiles, complicating selective functionalization[4].

Q3: I am trying to N-alkylate a 3-substituted 1H-pyrazole, but I get an inseparable mixture of 1,3- and 1,5-isomers. How do I force N1 selectivity? A: The standard approach of using a strong base (like NaH or KOtBu) fully deprotonates the pyrazole, creating a highly symmetric pyrazolide anion where both nitrogens are highly reactive. Troubleshooting:

-

Catalyst-Free Michael Additions: If your alkylating agent is a Michael acceptor, omit the base entirely. Recent crystal structure evidence demonstrates that intrinsic attractive interactions (such as hydrogen bonding between the substrate and the pyrazole) can guide the electrophile exclusively to the N1 position, yielding >99:1 regioselectivity[5].

-

Non-Coordinating Bases: If standard alkyl halides are used, switch to a milder, sterically hindered base like 2,6-lutidine. This prevents full anion stabilization and leverages subtle steric differences to favor the desired N-alkylated product[6].

Part 3: Quantitative Data on Solvent Effects

To illustrate the profound impact of solvent choice on Knorr pyrazole synthesis, review the comparative data below. Notice how fluorinated solvents suppress the thermodynamic 1,5-isomer pathway.

| Solvent System | Hydrazine Type | 1,3-Isomer Yield (%) | 1,5-Isomer Yield (%) | Regioselectivity Ratio |

| Ethanol (EtOH) | Methylhydrazine | 45% | 55% | ~ 1:1.2 |

| 2,2,2-Trifluoroethanol (TFE) | Methylhydrazine | 85% | 5% | 17:1 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Phenylhydrazine | 92% | <2% | > 45:1 |

(Data synthesized from solvent optimization studies for fluorinated pyrazole analogs[2])

Part 4: Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve poor yields or selectivity in your pyrazole workflows.

Decision tree for troubleshooting stalled reactions and poor regioselectivity in pyrazole synthesis.

Part 5: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality is established at every phase of the experiment.

Protocol 1: Regioselective Knorr Synthesis via Fluorinated Solvents

Objective: Synthesize a pure 1,3-substituted pyrazole from an unsymmetrical 1,3-diketone.

-

Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.5 M concentration.

-

Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.05 equiv) dropwise. Causality: The low temperature combined with HFIP's hydrogen-bonding network stabilizes the transition state of the initial nucleophilic attack, locking in the regiochemistry.

-

Cyclization & Validation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Step: Pull an aliquot for LC-MS. The disappearance of the diketone mass and the appearance of the [M+H2O]+ mass confirms successful initial condensation into the hydroxypyrazolidine intermediate[3].

-

-

Dehydration: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) and heat to 50 °C for 1 hour to drive the elimination of water.

-

Isolation: Remove HFIP under reduced pressure. Resuspend the crude mixture in ethyl acetate, wash with saturated NaHCO3 to neutralize the TFA, wash with brine, dry over MgSO4, and concentrate.

Protocol 2: Highly Selective Catalyst-Free N-Alkylation

Objective: Achieve >99:1 N1-alkylation of a 3-substituted 1H-pyrazole using a Michael acceptor.

-

Preparation: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in a polar aprotic solvent (e.g., acetonitrile) at room temperature.

-

Alkylation: Add the Michael acceptor (e.g., an acrylate) (1.2 equiv). Do NOT add a base.

-

Causality: Omitting the base prevents the formation of the highly symmetric pyrazolide anion. This allows intrinsic attractive interactions (such as hydrogen bonding) to direct the electrophile exclusively to the N1 position[5].

-

-

Reaction & Validation: Stir at 60 °C for 12-24 hours.

-

Self-Validation Step: Take an aliquot for crude 1H NMR. The presence of a single set of pyrazole proton signals (specifically the distinct shift of the C5 proton) confirms the absence of the N2 regioisomer.

-

-

Purification: Concentrate the solvent under vacuum and purify via silica gel flash chromatography to isolate the pure N1-alkylated pyrazole.

References

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. 3

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs - ACS Publications. 2

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. 5

-

Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole - Thieme Connect. 6

-

Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. 1

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. 4

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation

Welcome to the Application Science Support Center. Pyrazole rings are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs (e.g., Celecoxib, Rimonabant) and numerous agrochemicals. However, achieving high yields and strict regiocontrol during pyrazole synthesis remains a significant bottleneck for drug development professionals.

This guide provides diagnostic workflows, mechanistic insights, and validated protocols to resolve your catalytic challenges and optimize your synthetic routes.

Diagnostic Workflow: Catalyst Selection Matrix

Before troubleshooting specific issues, use the following decision matrix to align your starting materials with the optimal catalytic system.

Decision matrix for catalyst selection based on substrate class and reaction type.

FAQ Section 1: Catalyst Selection & Mechanistic Rationale

Q: Why do standard Brønsted acid catalysts often yield a 1:1 mixture of regioisomers in Knorr-type syntheses, and how do transition metals resolve this? A: In a standard Knorr pyrazole synthesis (1,3-diketones + substituted hydrazines), the reaction is often under thermodynamic control, leading to indiscriminate cyclization and a nearly 1:1 mixture of regioisomers[1]. Transition metals like Silver (e.g., AgOTf) resolve this by acting as highly specific Lewis acids. For instance, in the reaction between trifluoromethylated ynones and aryl hydrazines, AgOTf selectively coordinates to the alkyne, polarizing the bond. This directs the initial nucleophilic attack by the less hindered nitrogen of the hydrazine, locking the intermediate conformation and yielding highly regioselective 3-CF3-pyrazoles[2].

Q: When should I opt for organocatalysis over metal catalysis in pyrazole formation? A: Organocatalysts, specifically secondary amines, are ideal when synthesizing pyrazoles via [3+2] cycloadditions between diazoacetates and carbonyl compounds[3]. Mechanistically, the secondary amine condenses with the carbonyl to form an iminium ion, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This facilitates an inverse-electron-demand [3+2] cycloaddition with the diazoacetate at room temperature, providing a metal-free, "green" pathway with exceptional regioselectivity[3].

Q: What is the mechanistic advantage of using Rh(III) catalysts in multicomponent reactions (MCRs)? A: Rh(III) catalysts excel in step-economy by enabling sequential C-H activation and cascade bond formation[4]. In a three-component reaction of enaminones, aryl hydrazines, and alkynes, the Rh(III) catalyst (such as [Cp∗RhCl2]2 ) facilitates the initial formation of the pyrazole ring. The newly formed pyrazole then coordinates to the Rh center, directing a subsequent alkyne insertion and benzannulation to form complex N-naphthyl pyrazoles in a single operational step[4].

FAQ Section 2: Troubleshooting Common Issues

Issue 1: Poor Regioselectivity in 1,3-Dicarbonyl Condensations

-

Diagnosis: The inherent electronic and steric properties of the starting materials are not sufficiently differentiated to favor one kinetic pathway[1].

-

Solution: If metal catalysts are undesired, switch your solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP)[1]. These solvents form strong hydrogen-bond networks with the intermediates, modulating the nucleophilicity of the hydrazine nitrogens and artificially enhancing regiocontrol[1].

Issue 2: Over-oxidation or Side-Product Formation in Aerobic Cyclizations

-

Diagnosis: When synthesizing pyrazoles from β,γ -unsaturated hydrazones using O2 as an oxidant, mismatched copper salts (e.g., Cu(OAc)2 or CuBr ) can trigger unwanted radical degradation pathways[5].

-

Solution: Switch to Copper(I) triflate ( CuOTf ). CuOTf provides the optimal balance of Lewis acidity to activate the substrate while cleanly utilizing O2 as the terminal oxidant, significantly reducing side reactions[5].

Issue 3: Low Yield in Vicinal Diol + Hydrazone Cyclizations

-

Diagnosis: Inefficient tandem oxidation of the diol precursor prior to cyclization.

-

Solution: Utilize a Cerium-based catalyst. Ce-catalysts efficiently facilitate the initial tandem oxidation of the vicinal diol into a dicarbonyl intermediate in situ, followed by rapid intermolecular C-C/C-N bond formation with the hydrazone[6].

Quantitative Data: Catalyst Performance Comparison

| Catalyst System | Substrate Scope | Reaction Type | Typical Yield | Regioselectivity | Key Advantage |

| AgOTf (1 mol%) | Ynones + Hydrazines | Lewis Acid Cyclization | Up to 99% | Excellent (e.g., 3-CF3) | Ultra-low loading, 1h at room temp[2] |

| Secondary Amines | Diazoacetates + Carbonyls | Organocatalytic[3+2] | 75-95% | High | Metal-free, green promoter[3] |

| Ce-Catalyst | Vicinal Diols + Hydrazones | Tandem Oxidation | Moderate-High | Good | Utilizes stable diol precursors[6] |

| CuOTf | Unsaturated Hydrazones | Aerobic Cyclization | 80-90% | High | O2 as clean terminal oxidant[5] |

| [Cp∗RhCl2]2 | Enaminones + Alkynes | Cascade MCR | 70-88% | Excellent | High step-economy (benzannulation)[4] |

Self-Validating Experimental Protocols

Protocol A: AgOTf-Catalyzed Regioselective Synthesis of 3-CF3-Pyrazoles

Mechanistic Goal: Lewis acid-directed nucleophilic attack for strict regiocontrol.

-

Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the trifluoromethylated ynone (1.0 equiv) and the aryl hydrazine (1.1 equiv).

-

Catalyst Addition: Add AgOTf (1 mol%) as the catalyst[2].

-

Solvent & Reaction: Dissolve the mixture in a suitable anhydrous solvent (e.g., DCE) and stir at room temperature for 1 hour[2].

-

Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC. The complete disappearance of the ynone spot indicates successful heterocyclization.

-

Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure.

-

Self-Validation Checkpoint 2 (NMR): Analyze the crude product via 19F NMR. A singular, sharp singlet in the trifluoromethyl region confirms absolute regioselectivity. The presence of two distinct singlets indicates a failure in catalyst direction (regioisomer mixture).

Protocol B: Organocatalyzed Inverse-Electron-Demand[3+2] Cycloaddition

Mechanistic Goal: Iminium-activated LUMO lowering for metal-free cyclization.

-

Preparation: To a round-bottom flask, add the carbonyl compound (1.0 equiv) and the diazoacetate (1.2 equiv).

-

Catalyst Addition: Introduce the secondary amine catalyst (e.g., pyrrolidine or a chiral derivative if enantioselectivity is desired, 10-20 mol%)[3].

-

Reaction: Stir the mixture at room temperature. The reaction proceeds efficiently without the need for external heating[3].

-

Self-Validation Checkpoint 1 (IR Spectroscopy): Take an aliquot of the reaction mixture and analyze via IR spectroscopy. The disappearance of the intense diazo stretch (typically around 2100 cm−1 ) physically validates that the diazo group has been incorporated into the pyrazole ring.

-

Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to isolate the pure substituted pyrazole[1].

References

-

Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). 6

-

Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed. 3

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. 2

-

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. 1

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. 5

-

Three-component synthesis of N-naphthyl pyrazoles via Rh(iii) - RSC Publishing. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validating the Structure of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: A Comparative Guide to X-ray Crystallography

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their interaction with biological targets. Therefore, unambiguous structural elucidation is not merely a characterization step but a critical prerequisite for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[1]

While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential data on connectivity and composition, single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the absolute molecular structure of a crystalline solid.[4][5][6] This guide provides a comprehensive analysis of the validation of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid using SCXRD, details the experimental workflow with causal explanations, and objectively compares this definitive method against other common analytical techniques.

Synthesis of the Target Compound

The synthesis of the title compound can be achieved through a cyclocondensation reaction. A common and effective route involves the reaction of a β-dicarbonyl precursor, such as 4-benzoyl-5-phenyl-furan-2,3-dione, with 2-hydrazinopyridine.[7] The resulting pyrazole-3-carboxylic acid is then isolated and purified. Initial characterization by NMR, IR, and MS confirms the molecular formula and key functional groups, but these methods alone cannot definitively establish the regiochemistry or the precise spatial arrangement of the phenyl and pyridinyl substituents.

Caption: A generalized workflow for the synthesis of the target compound.

The Cornerstone of Validation: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides a direct and unambiguous method for determining the three-dimensional structure of a molecule.[4][5] Unlike spectroscopic techniques that infer structure from indirect properties, X-ray diffraction maps the electron density within a crystal, allowing for the precise placement of each atom in space. This yields accurate measurements of bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.

Experimental Protocol: A Self-Validating System

The trustworthiness of an SCXRD-derived structure is rooted in a rigorous, multi-step process where each stage contains internal quality checks.

Step 1: Growing High-Quality Single Crystals This is often the most critical and challenging step.[5] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of solvent is paramount, as it influences solubility and molecular interactions.

-

Methodology: A common and effective method is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a vial covered with a perforated film. Over days or weeks, the solvent slowly evaporates, increasing the concentration and promoting the formation of well-ordered single crystals.

-

Causality: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly formed microcrystals. The gradual process allows molecules to orient themselves into the most energetically favorable packing arrangement, which is essential for a high-quality diffraction pattern.

Step 2: Crystal Selection and Mounting A suitable crystal must be a single, well-formed specimen, free of cracks or defects, typically between 20 and 500 micrometers in its largest dimension.[6]

-

Methodology: Under a polarizing microscope, a candidate crystal is identified and carefully detached. It is then mounted on a goniometer head (e.g., using a cryoloop and oil) for placement on the diffractometer.[1]

-

Causality: A single crystal is required because the diffraction experiment relies on the constructive interference of X-rays scattered by a perfectly repeating array of molecules. Polycrystalline or flawed samples would produce a complex, uninterpretable diffraction pattern.

Step 3: Data Collection The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) and exposed to a focused beam of X-rays (commonly from a Mo Kα or Cu Kα source).[1][6] A series of diffraction images are recorded as the crystal is rotated.[1]

-

Methodology: The diffractometer rotates the crystal through a range of angles, collecting hundreds or thousands of diffraction spots at various orientations. The intensity and position of each spot are recorded by a detector.

-

Causality: Cooling the crystal minimizes the thermal vibration of atoms.[1] This leads to sharper diffraction spots and higher resolution data, allowing for more precise atom localization. Rotating the crystal ensures that all possible sets of crystal planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction, thus capturing a complete dataset.